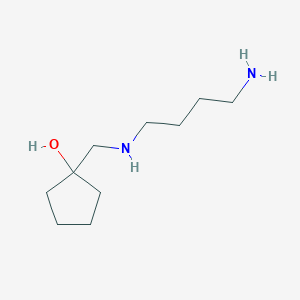1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol
CAS No.:
Cat. No.: VC17856371
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H22N2O |
|---|---|
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 1-[(4-aminobutylamino)methyl]cyclopentan-1-ol |
| Standard InChI | InChI=1S/C10H22N2O/c11-7-3-4-8-12-9-10(13)5-1-2-6-10/h12-13H,1-9,11H2 |
| Standard InChI Key | PGVZSDAARRCOQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CNCCCCN)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol (IUPAC name: 1-[(4-aminobutylamino)methyl]cyclopentan-1-ol) has the molecular formula C₁₀H₂₂N₂O and a molecular weight of 186.29 g/mol . Its structure comprises a cyclopentane ring with a hydroxyl group at the 1-position and a methylene-linked 4-aminobutylamino side chain. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2098030-43-2 | |
| InChI Key | PGVZSDAARRCOQZ-UHFFFAOYSA-N | |
| SMILES | C1CCC(C1)(CNCCCCN)O | |
| Topological Polar Surface Area | 58.3 Ų |
The compound’s stereochemistry and conformational flexibility enable interactions with biological targets, particularly neurotransmitter receptors .
Synthesis and Reaction Pathways
Industrial-Scale Production
Catalytic hydrogenation of cyclopentene derivatives in the presence of aminomethylating agents (e.g., NH₃/H₂) offers a scalable route. This method achieves >80% purity with reduced byproduct formation.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar solvents:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Methanol | 4.55 | 25°C, 1 atm |
| Chloroform | 7.03 | 25°C, 1 atm |
| Water | <1.0 | 25°C, 1 atm |
Its hygroscopic nature necessitates storage under inert atmospheres at -20°C .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.20–1.90 (m, cyclopentane protons), 2.72–3.20 (m, aminobutyl chain), 4.21 (s, hydroxyl) .
-
HRMS (ESI): m/z [M + H]⁺ = 187.1732 (calculated), 187.1732 (observed) .
Applications in Medicinal Chemistry
Peptide Synthesis
The compound’s primary amine and hydroxyl groups enable conjugation with peptides. For example:
-
Y₄R-Targeting Ligands: Ac-Arg-Tyr-N-[(4-aminobutyl)aminocarbonyl]Arg-Leu-Arg-Tyr-amide derivatives show sub-nanomolar binding affinity .
Prodrug Development
Esterification of the hydroxyl group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted prodrugs.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 4-Amino-1-pentanol | Linear chain, no cyclopentane | GABA precursor |
| (1S,2S)-2-(Aminomethyl)cyclopentan-1-ol | Stereospecific hydroxyl group | Chiral drug intermediate |
| 1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol | Bulkier substituent | Reduced receptor affinity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume